N-Phenyloxan-4-amine
Overview
Description
N-Phenyloxan-4-amine is an organic compound characterized by the presence of a phenyl group attached to an oxan-4-amine structure This compound is part of the broader class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyloxan-4-amine typically involves the nucleophilic substitution reaction of a halogenoalkane with ammonia or an amine. One common method is the reaction of a phenyl-substituted halogenoalkane with oxan-4-amine under controlled conditions. The reaction is usually carried out in a sealed tube to prevent the escape of ammonia and to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Catalysts and solvents may be employed to facilitate the reaction and improve efficiency. The use of continuous flow reactors is also common in industrial production to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions: N-Phenyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenoalkanes in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine compounds with various functional groups.
Scientific Research Applications
N-Phenyloxan-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Phenyloxan-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include modulation of signal transduction, alteration of metabolic processes, and interference with cellular functions .
Comparison with Similar Compounds
Aniline: A primary aromatic amine with a similar phenyl group but lacking the oxan-4-amine structure.
Phenylamine: Another aromatic amine with a phenyl group attached to an amine group.
N-Phenylhydroxylamine: Contains a phenyl group and a hydroxylamine group, differing in the presence of the hydroxyl group.
Uniqueness: N-Phenyloxan-4-amine is unique due to its specific oxan-4-amine structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
N-phenyloxan-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11/h1-5,11-12H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJVGDCRSDRHTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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